5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C22H12BrN5O2 |
|---|---|
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
5-bromo-N-(3-cyano-1-phenylpyrrolo[3,2-b]quinoxalin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H12BrN5O2/c23-18-11-10-17(30-18)22(29)27-20-14(12-24)19-21(28(20)13-6-2-1-3-7-13)26-16-9-5-4-8-15(16)25-19/h1-11H,(H,27,29) |
InChI-Schlüssel |
NGFYSVJWYNOJNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=C(O5)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Condensation of Quinoxaline Derivatives with Pyrrole Precursors
Quinoxaline-2,3-diamine serves as a common starting material, reacting with α-keto esters or α-cyano ketones under acidic conditions to form the fused pyrrole ring. For example, condensation with ethyl benzoylacetate in acetic acid yields the 1-phenyl-substituted pyrroloquinoxaline core. This step typically proceeds at 80–100°C for 6–12 hours, with yields ranging from 60–75% depending on substituent electronic effects.
Cyclization via Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to assemble the heterocyclic system. A 2-bromoquinoxaline derivative reacts with a boronic ester-functionalized pyrrole in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1). This method offers superior regiocontrol for introducing substituents at the C3 position.
Introduction of the Cyano Group at C3
The 3-cyano substituent is introduced via two key approaches:
Nucleophilic Substitution with Cyanide Sources
Treatment of 3-bromo-pyrroloquinoxaline intermediates with CuCN in DMF at 120°C facilitates bromide-to-cyano substitution. This Ullmann-type reaction requires 18–24 hours, achieving 55–68% yields. Side products from demethylation or ring-opening are minimized by maintaining anhydrous conditions.
Direct Cyanation Using Trimethylsilyl Cyanide (TMSCN)
InCl₃-catalyzed cyanation with TMSCN in acetonitrile at 60°C provides a milder alternative (4 hours, 72% yield). The Lewis acid activates the C3 position for nucleophilic attack while suppressing polymerization.
Regioselective Bromination at C5
The critical bromine atom is introduced via electrophilic aromatic substitution (EAS) with precise regiocontrol:
Tetrabutylammonium Tribromide (TBATB)-Mediated Bromination
TBATB in dichloromethane at 0°C selectively brominates the C5 position of the pyrroloquinoxaline core (Table 1). The reaction completes within 1 hour, yielding 85–92% of monobrominated product. Electron-donating groups on the phenyl ring enhance reaction rates by increasing electron density at C5.
Table 1: Bromination Efficiency with TBATB
| Substituent on Phenyl Ring | Yield (%) | Reaction Time (min) |
|---|---|---|
| -H | 85 | 60 |
| -4-OCH₃ | 92 | 45 |
| -4-NO₂ | 78 | 75 |
N-Bromosuccinimide (NBS) with Radical Initiators
For substrates resistant to EAS, NBS and AIBN in CCl₄ under reflux (80°C, 3 hours) achieve comparable yields (80–87%) via a radical mechanism. This method preferentially brominates the furan ring unless directed otherwise by steric hindrance.
Furan-2-Carboxamide Installation
The final step couples the brominated pyrroloquinoxaline intermediate with furan-2-carboxylic acid derivatives:
Carbodiimide-Mediated Amidation
EDC/HCl and DMAP catalyze the reaction between 5-bromo-3-cyano-1-phenyl-pyrroloquinoxalin-2-amine and furan-2-carbonyl chloride in dichloromethane. After 12 hours at 25°C, the product precipitates in 89% yield. Excess acyl chloride (1.5 equiv) ensures complete conversion of the amine.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) accelerates the amidation using HATU as the coupling agent, improving yields to 94% while reducing racemization. This method is particularly effective for acid-sensitive substrates.
Reaction Optimization and Scalability
Key advancements enhance the practicality of large-scale synthesis:
Ultrasound Irradiation in Multi-Step Sequences
Applying ultrasound (25 kHz, 250 W) during the cyanation and amidation steps reduces reaction times by 40–60% while maintaining yields >90%. Cavitation effects improve mass transfer and catalyst activation.
Continuous-Flow Bromination
A tubular reactor system with TBATB in CH₂Cl₂ achieves 92% conversion at a flow rate of 0.5 mL/min, enabling gram-scale production (5.2 g/hr). This setup minimizes bromine waste and improves temperature control.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Analyse Chemischer Reaktionen
5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Based on the search results, here's what is known about the compound 5-Bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide :
General Information:
- CAS Number: 374102-06-4
- Molecular Formula: C22H12BrN5O2
- Molecular Weight: 458.27
- Synonyms: 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide
Available from Suppliers Like:
Potential Applications
While the search results do not explicitly detail the applications of "5-Bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide", they do provide some context regarding similar compounds and their uses, suggesting potential research avenues.
- FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against FGFR1, 2, and 3, which are implicated in various types of tumors . Compound 4h exhibited potent FGFR inhibitory activity and inhibited breast cancer cell proliferation, induced apoptosis, and inhibited migration and invasion of 4T1 cells .
- SGK-1 Kinase Inhibitors: 1H-pyrrolo[2,3-b]pyridines are used as inhibitors of SGK-1 kinase and in the treatment of diseases .
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors that play a role in disease progression. For example, it may inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of quinoxaline-based amides, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects: Bromine vs. Furan vs. Thiophene: The oxygen atom in furan offers weaker electron-withdrawing effects than sulfur in thiophene, possibly altering π-π stacking interactions in DNA or protein binding pockets.
Core Modifications: The pyrroloquinoxaline core in the target compound introduces a fused pyrrole ring, which could enhance planar rigidity and aromaticity compared to simpler quinoxaline-1,4-di-N-oxide analogs. This structural feature may improve binding to kinase domains or DNA helicases.
Biological Implications: While nitro-substituted analogs (e.g., 5-nitrofuran derivatives) exhibit pronounced antimicrobial activity due to nitroreductase-mediated activation , the brominated compound may prioritize kinase inhibition (e.g., BRAF or JAK2) via halogen-mediated hydrophobic interactions.
Biologische Aktivität
5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H12BrN5O2
- Molecular Weight : 458.3 g/mol
- CAS Number : 374102-06-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, which may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of cell proliferation |
| HepG2 | 17.82 | Cell cycle arrest |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.22 | Inhibition of biofilm formation |
| Escherichia coli | 0.25 | Disruption of cell membrane |
These results suggest that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating chronic infections .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, showcasing its potential as a therapeutic agent.
- Synergistic Effects : The compound exhibited synergistic effects when combined with other antibiotics like Ciprofloxacin, enhancing its antimicrobial efficacy and reducing the MIC values for resistant strains .
- Non-Toxicity Profile : Hemolytic activity tests indicated low toxicity levels, making it a safer alternative compared to traditional chemotherapeutics .
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
To ensure structural fidelity and purity, employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and aromaticity in the pyrroloquinoxaline and furan moieties .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS): Validate molecular weight via electrospray ionization (ESI-HRMS) to distinguish isotopic patterns from bromine .
Basic: How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
Follow stringent protocols to mitigate health (H300-H373) and environmental (H400-H420) hazards:
- Storage: Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis of the cyano group .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during handling to avoid dermal/ocular exposure .
- Waste Disposal: Neutralize via incineration in licensed facilities to prevent environmental release of brominated byproducts .
Advanced: What computational modeling approaches predict the compound’s reactivity or interaction mechanisms?
Methodological Answer:
Leverage hybrid computational-experimental frameworks:
- Quantum Chemical Calculations (DFT): Simulate reaction pathways (e.g., bromine substitution) using Gaussian or ORCA software to identify transition states and intermediates .
- Molecular Docking: Map binding affinities to biological targets (e.g., kinases) using AutoDock Vina, incorporating solvent effects and flexible side chains .
- Machine Learning (ML): Train models on ICReDD’s reaction datasets to predict optimal conditions for functionalization (e.g., fluorination at the quinoxaline ring) .
Advanced: How can statistical experimental design optimize synthesis yield?
Methodological Answer:
Apply factorial designs to minimize trial-and-error:
- Screening Experiments: Use Plackett-Burman designs to identify critical factors (e.g., solvent polarity, catalyst loading) affecting cyclization efficiency .
- Response Surface Methodology (RSM): Optimize reaction time/temperature via central composite designs (CCD), targeting >80% yield in the Buchwald-Hartwig amination step .
- Robustness Testing: Evaluate parameter interactions (e.g., pH vs. reagent stoichiometry) to ensure reproducibility under scaled conditions .
Advanced: What strategies are effective in designing structural analogs for SAR studies?
Methodological Answer:
Focus on modular synthetic routes to explore pharmacophore variations:
- Core Modifications: Replace the furan-2-carboxamide with thiophene or pyridine analogs to assess electronic effects on bioactivity .
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance target binding entropy .
- Biological Testing: Use parallel synthesis to generate 10–20 derivatives, followed by high-throughput screening against cancer cell lines (e.g., HCT-116) .
Basic: What parameters influence solubility and formulation in preclinical studies?
Methodological Answer:
Key factors include:
- Solvent Selection: Use DMSO for in vitro assays (≤0.1% v/v to avoid cytotoxicity) and PEG-400/water mixtures for in vivo dosing .
- pH Adjustment: Maintain pH 6.5–7.4 to stabilize the carboxamide group and prevent aggregation .
- Nanoparticle Encapsulation: Employ PLGA-based carriers to enhance bioavailability in pharmacokinetic studies .
Advanced: How do researchers resolve contradictory data in biological activity assays?
Methodological Answer:
Address discrepancies through systematic validation:
- Assay Replication: Repeat experiments across independent labs using standardized protocols (e.g., ATP-based kinase inhibition assays) .
- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out false positives from non-specific binding .
- Data Harmonization: Apply multivariate analysis (PCA) to identify outliers caused by batch-to-batch impurities .
Advanced: What catalytic systems enhance efficiency in key synthetic steps?
Methodological Answer:
Optimize catalysis for challenging transformations:
- Palladium Catalysts: Use XPhos-Pd-G3 for Suzuki-Miyaura couplings of brominated intermediates with boronic acids (TOF > 500 h⁻¹) .
- Phase-Transfer Catalysis (PTC): Employ tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitutions in biphasic systems .
- Photoredox Catalysis: Leverage Ru(bpy)₃²⁺ under blue LED light for radical-mediated functionalization of the pyrroloquinoxaline core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
